(1-methyl-1H-pyrazol-5-yl)methanol

Description

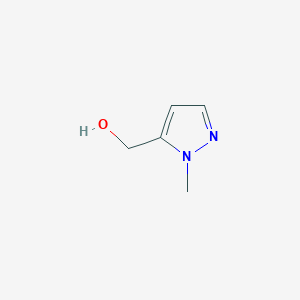

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7-5(4-8)2-3-6-7/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFOGLYQVFBDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473356 | |

| Record name | (1-methyl-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-61-5 | |

| Record name | 1-Methyl-1H-pyrazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-methyl-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-methyl-1H-pyrazol-5-yl)methanol

Introduction

(1-methyl-1H-pyrazol-5-yl)methanol is a key building block in the synthesis of a wide range of biologically active molecules, finding applications in pharmaceuticals and agrochemicals. Its structural motif is present in compounds exhibiting diverse therapeutic properties, making its efficient and selective synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two main strategies:

-

Pathway A: Synthesis via Reduction of a C5-Functionalized Pyrazole. This is the most common and well-documented approach. It involves the initial construction of a 1-methyl-1H-pyrazole ring bearing a functional group at the C5 position that can be readily reduced to a hydroxymethyl group. The two primary variations of this pathway involve the reduction of a pyrazole-5-carboxylate ester or a pyrazole-5-carbaldehyde.

-

Pathway B: Direct C-H Functionalization of 1-methyl-1H-pyrazole. This more direct approach involves the selective activation of the C-H bond at the 5-position of the 1-methyl-1H-pyrazole ring, followed by the introduction of the hydroxymethyl group. While conceptually elegant, this pathway is less commonly reported in the literature with detailed protocols.

This guide will focus primarily on the robust and widely applicable methods within Pathway A, while also discussing the potential of Pathway B.

Pathway A: Synthesis via Reduction of C5-Functionalized Precursors

The cornerstone of this strategy is the preparation of a stable 1-methyl-1H-pyrazole intermediate with an oxidized functional group at the desired position, which is then selectively reduced in a subsequent step.

A1: From Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This classical and reliable route involves two key transformations: the synthesis of the pyrazole-5-carboxylate ester and its subsequent reduction.

Workflow Diagram:

Caption: Synthesis of this compound via ester reduction.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The formation of the pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. In this case, the reaction of diethyl oxalate with methylhydrazine provides a regioselective route to the desired N-methylated pyrazole ester. The use of fluorinated alcohols as solvents can dramatically increase the regioselectivity in pyrazole formation.[1]

Experimental Protocol:

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add diethyl oxalate dropwise at 0 °C.

-

After stirring for 30 minutes, add an equimolar amount of methylhydrazine sulfate in water.

-

The reaction mixture is then refluxed for 4-6 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude ethyl 1-methyl-1H-pyrazole-5-carboxylate, which can be purified by column chromatography or distillation.

Causality of Experimental Choices:

-

Sodium Ethoxide: Acts as a base to deprotonate the methylhydrazine, facilitating its nucleophilic attack on the diethyl oxalate.

-

Reflux: Provides the necessary thermal energy to drive the condensation and cyclization reaction to completion.

-

Ethyl Acetate Extraction: A standard workup procedure to isolate the desired ester from the aqueous reaction mixture.

Step 2: Reduction of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The reduction of the ester to the primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose due to its high reactivity towards esters.[2][3] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently.[3]

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C.

-

A solution of ethyl 1-methyl-1H-pyrazole-5-carboxylate in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford this compound. The product can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

LiAlH₄: A potent source of hydride ions (H⁻) that readily reduces the ester functional group to a primary alcohol.[2] An aldehyde is an intermediate in this reaction but cannot be isolated as it is more reactive than the starting ester.[3]

-

Anhydrous Conditions: LiAlH₄ reacts violently with water, so all reagents and glassware must be scrupulously dried.

-

Fieser Workup: A standard and safe procedure for quenching LiAlH₄ reductions, resulting in an easily filterable solid.

A2: From 1-methyl-1H-pyrazole-5-carbaldehyde

An alternative approach within Pathway A involves the synthesis of the corresponding aldehyde, followed by its reduction.

Workflow Diagram:

Caption: Synthesis of this compound via aldehyde reduction.

Step 1: Synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrazoles.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol:

-

In a round-bottom flask, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring.

-

The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

1-methyl-1H-pyrazole is then added dropwise to the reaction mixture.

-

The reaction is heated to 80-100 °C for 2-3 hours.

-

After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base such as sodium carbonate or sodium hydroxide.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried, filtered, and concentrated to give 1-methyl-1H-pyrazole-5-carbaldehyde, which can be purified by chromatography.

Causality of Experimental Choices:

-

Vilsmeier Reagent (POCl₃/DMF): This combination forms an electrophilic iminium species that attacks the electron-rich pyrazole ring, leading to formylation.

-

Heating: Provides the activation energy for the electrophilic aromatic substitution reaction.

-

Basic Workup: Neutralizes the acidic reaction mixture and liberates the free aldehyde.

Step 2: Reduction of 1-methyl-1H-pyrazole-5-carbaldehyde

Aldehydes are more readily reduced than esters. Therefore, a milder reducing agent like sodium borohydride (NaBH₄) can be effectively used. This offers an advantage over LiAlH₄ in terms of safety and ease of handling.

Experimental Protocol:

-

1-methyl-1H-pyrazole-5-carbaldehyde is dissolved in a protic solvent such as methanol or ethanol.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The reaction is quenched by the addition of water or a dilute acid (e.g., 1M HCl).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

-

The organic layer is separated, dried, and concentrated to yield this compound.

Causality of Experimental Choices:

-

NaBH₄: A selective and mild reducing agent that efficiently reduces aldehydes to primary alcohols in the presence of many other functional groups.

-

Protic Solvent (Methanol/Ethanol): Acts as a proton source for the workup and is compatible with NaBH₄.

Pathway B: Direct C-H Functionalization of 1-methyl-1H-pyrazole

A more atom-economical approach to the target molecule is the direct functionalization of the 1-methyl-1H-pyrazole ring at the C5 position. This can be achieved through metallation followed by quenching with an appropriate electrophile.

Conceptual Workflow:

Caption: Conceptual pathway for the synthesis of this compound via lithiation.

Discussion:

The regioselective lithiation of 1-methylpyrazole at the C5 position has been reported. This is typically achieved using a strong base like n-butyllithium in an ethereal solvent such as tetrahydrofuran (THF). The resulting 5-lithio-1-methyl-1H-pyrazole is a potent nucleophile that can react with various electrophiles. Quenching this organolithium species with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) would, in principle, yield the desired this compound after an aqueous workup.

While this approach is synthetically attractive due to its directness, detailed and reproducible experimental protocols are less commonly found in the readily accessible literature compared to the methods described in Pathway A. Challenges may include achieving high regioselectivity in the lithiation step and managing the reactivity of the organolithium intermediate.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A1 (Ester Reduction) | Pathway A2 (Aldehyde Reduction) | Pathway B (Direct Functionalization) |

| Starting Materials | Diethyl oxalate, methylhydrazine | 1-methyl-1H-pyrazole, POCl₃, DMF | 1-methyl-1H-pyrazole, n-BuLi, formaldehyde |

| Number of Steps | 2 | 2 | 1 (in principle) |

| Key Reagents | LiAlH₄ | Vilsmeier reagent, NaBH₄ | n-BuLi |

| Advantages | Well-established, reliable, good yields | Milder reducing agent in the final step | Potentially more atom-economical and shorter |

| Disadvantages | Requires the use of highly reactive LiAlH₄ | Vilsmeier-Haack reaction can have substrate limitations | Less documented, potential for regioselectivity issues |

| Typical Overall Yield | Moderate to Good | Moderate to Good | Variable, protocol dependent |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the formation of a C5-functionalized 1-methyl-1H-pyrazole followed by reduction. The choice between the ester reduction pathway (A1) and the aldehyde reduction pathway (A2) will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's familiarity with the required reagents. While the direct C-H functionalization approach (Pathway B) offers a more concise route, further development and optimization of reaction protocols are needed to establish it as a routine synthetic method. For researchers and drug development professionals, the pathways outlined in this guide provide a solid foundation for the efficient and scalable production of this valuable synthetic intermediate.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of (1-methyl-1H-pyrazol-5-yl)methanol for Drug Discovery and Development

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrazole ring system is a privileged structure, valued for its metabolic stability and versatile substitution patterns that allow for fine-tuning of pharmacological activity. (1-methyl-1H-pyrazol-5-yl)methanol emerges as a key building block and fragment, incorporating this valuable motif functionalized with a primary alcohol. This hydroxyl group provides a crucial handle for synthetic elaboration and a potential hydrogen bond donor for molecular recognition at a biological target.

For researchers, scientists, and drug development professionals, a deep understanding of a compound's fundamental physicochemical properties is not merely academic; it is the cornerstone of rational drug design. These properties—solubility, lipophilicity, and ionization state (pKa)—govern a molecule's journey through the body, dictating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, blending established data with field-proven experimental methodologies to empower its effective application in research and development.

Core Molecular and Physical Characteristics

A foundational characterization begins with the molecule's intrinsic and immutable properties. These data serve as the primary identifiers and are essential for all subsequent experimental and computational work.

| Property | Value | Source(s) |

| CAS Number | 84547-61-5 | [1][2][3][4] |

| Molecular Formula | C₅H₈N₂O | [1][4][5] |

| Molecular Weight | 112.13 g/mol | [1][3][4][5] |

| Physical Form | Solid | |

| Melting Point | 55-59.5 °C | [1][5] |

| Boiling Point | 243.6 °C (at 760 mmHg) | [1] |

| Density | 1.16 g/cm³ | [1] |

Chemical Structure:

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical physicochemical property in early drug discovery.[6] A compound must dissolve in the gastrointestinal tract to be absorbed into systemic circulation. Poor aqueous solubility is a leading cause of failure for promising drug candidates, often categorizing them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[6]

While specific experimental solubility data for this compound is not extensively published, its structure provides qualitative insights. The parent 1H-pyrazole ring has limited water solubility, but is readily soluble in polar organic solvents.[7] The introduction of the hydroxymethyl (-CH₂OH) group is expected to significantly enhance aqueous solubility through hydrogen bonding with water molecules. To definitively quantify this critical parameter, the determination of thermodynamic solubility is required.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The Shake-Flask method remains the "gold standard" for determining thermodynamic solubility due to its direct measurement of a system at equilibrium.[8][9]

Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of the PBS buffer in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation is achieved.[10]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours).

-

Expertise & Experience: A 24-48 hour incubation is chosen to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter incubation times may only yield kinetic solubility values, which can be misleadingly high if the compound forms a supersaturated solution that has not yet crashed out.[10][11]

-

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Trustworthiness: This dual separation step is critical. Centrifugation pellets the bulk of the solid, while filtration removes any remaining fine particulates that could artificially inflate the measured concentration.

-

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity. A calibration curve prepared with known concentrations of the compound is used for precise quantification.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or mM).

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method for determining thermodynamic solubility.

Lipophilicity (logP/logD): Balancing Permeability and Potency

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[12] For ionizable compounds, the distribution coefficient (logD) is used, which measures the partition at a specific pH and accounts for both the neutral and ionized forms.[13]

Experimental Protocol: LogP Determination by Shake-Flask Method

This method directly measures the partitioning of the neutral species and serves as the benchmark for lipophilicity measurements.[9]

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This step is crucial to prevent volume changes during the experiment.

-

Compound Addition: Add a small, known amount of this compound to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated water (e.g., 1:1 v/v).

-

Partitioning: Shake the vial vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Measure the concentration of the compound in both the n-octanol layer ([Organic]) and the aqueous layer ([Aqueous]) using a suitable analytical technique like LC-MS.

-

Expertise & Experience: LC-MS is often preferred over UV-Vis for logP determination because it can accurately quantify the analyte even in the presence of impurities or solvent-related UV absorbance.

-

-

Calculation:

-

Calculate the partition coefficient, P = [Organic] / [Aqueous].

-

The final value is expressed as logP = log₁₀(P).[12]

-

Workflow for LogP Determination

Caption: Shake-Flask method for determining the partition coefficient (logP).

Ionization State (pKa): Predicting Behavior in a pH Gradient

The pKa, or acid dissociation constant, is fundamental to understanding how a drug will behave in the varying pH environments of the body.[14] It dictates the charge of a molecule, which in turn profoundly influences its solubility, permeability, and potential for target binding. This compound contains a pyrazole ring, which is weakly basic, and a hydroxyl group, which is exceedingly weakly acidic. The most physiologically relevant ionization will be the protonation of one of the pyrazole nitrogens.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

For compounds possessing a UV chromophore, spectrophotometry offers a robust and material-sparing method to determine pKa.[15] The method relies on the principle that the ionized and neutral forms of a molecule often have different UV-Vis absorption spectra.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Spectral Measurement: Add a small, constant amount of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to not significantly perturb the aqueous pKa. Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot absorbance at this wavelength versus pH. The resulting data should fit a sigmoidal curve.

-

pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve.[16] This can be determined graphically or by using the Henderson-Hasselbalch equation, where the pKa is the pH at which the concentrations of the ionized and neutral species are equal.[15]

Relationship between pH, pKa, and Ionization State

Caption: Ionization equilibrium of a basic compound around its pKa.

Conclusion

The effective application of this compound in drug discovery and development hinges on a robust characterization of its physicochemical properties. This guide has outlined the foundational data and provided validated, step-by-step protocols for determining its aqueous solubility, lipophilicity, and ionization constant. By integrating these experimental evaluations early in the research pipeline, scientists can make more informed decisions, optimizing molecular design to achieve favorable ADMET profiles and ultimately increasing the probability of developing successful therapeutic candidates. The synergy of predictive computational approaches with the empirical data generated through these methods provides the most reliable foundation for advancing new chemical entities from the bench to the clinic.

References

- 1. This compound | CAS#:84547-61-5 | Chemsrc [chemsrc.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. This compound - [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 84547-61-5 CAS MSDS (5-(Hydroxymethyl)-1-methyl-1H-pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. acdlabs.com [acdlabs.com]

- 13. enamine.net [enamine.net]

- 14. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 15. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to (1-methyl-1H-pyrazol-5-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-pyrazol-5-yl)methanol, a substituted pyrazole, is a key heterocyclic building block of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and versatile synthetic handles.[1] This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, physicochemical properties, analytical characterization, and its strategic application in modern drug discovery, particularly in the design of protein kinase inhibitors.

Core Compound Identification

The foundational step in utilizing any chemical entity is its unambiguous identification. This compound is defined by the following identifiers:

-

Chemical Name: this compound

-

CAS Number: 84547-61-5[2]

-

Molecular Formula: C₅H₈N₂O[2]

-

Molecular Weight: 112.13 g/mol [2]

-

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's properties is critical for its application in synthesis and biological assays.

Physicochemical Properties

The following table summarizes key physicochemical properties, with some values predicted by computational models, which are standard in the field for guiding experimental design.

| Property | Value | Source |

| Physical Form | White to off-white solid/powder to crystal | [2][3] |

| Melting Point | 56-60 °C | [3] |

| pKa (Predicted) | 14.35 ± 0.10 | [2] |

| XLogP3 (Predicted) | -0.6 | [4] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

Analytical Characterization

Precise analytical data is the cornerstone of chemical trustworthiness. The following data provides a basis for the verification of this compound.

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.36 (d, J = 1.8 Hz, 1H), 6.18 (d, J = 1.8 Hz, 1H), 4.66 (s, 2H), 3.88 (s, 3H) | [2] |

| ¹³C NMR (Predicted) | δ ~138 (C), ~130 (CH), ~106 (CH), ~58 (CH₂), ~37 (CH₃) | Estimated based on similar pyrazole structures[5][6][7] |

| Mass Spec (ESI) | [M+H]⁺ = 113.0 | [2] |

Expert Insight on NMR Data: The proton NMR shows two doublets in the aromatic region, characteristic of the adjacent protons on the pyrazole ring. The singlet at 4.66 ppm corresponds to the methylene protons of the hydroxymethyl group, and the singlet at 3.88 ppm is indicative of the N-methyl group. The predicted ¹³C NMR shifts are based on data from analogous substituted pyrazoles; experimental verification is always recommended.

Synthesis Methodologies: A Self-Validating System

The synthesis of this compound can be approached through reliable and well-established reduction reactions. Providing multiple routes enhances the versatility for researchers who may have different starting materials or equipment available.

Primary Synthetic Route: Reduction of Carboxylic Acid

This is a robust method starting from the corresponding carboxylic acid, utilizing a powerful reducing agent.

Caption: Workflow for the synthesis via carboxylic acid reduction.

Experimental Protocol:

-

Dissolution: Dissolve 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: Add lithium aluminum hydride (LiAlH₄) (1.2 eq) portion-wise to the stirred solution. Causality: LiAlH₄ is a potent reducing agent necessary for the complete reduction of a carboxylic acid to a primary alcohol. The reaction is highly exothermic, so slow, portion-wise addition at 0°C is crucial to control the reaction rate and prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic step and must be performed with extreme caution.

-

Work-up: Dry the mixture over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound.[2]

Alternative Synthetic Route: Reduction of Aldehyde

This route is advantageous if the corresponding aldehyde is more readily available and uses a milder, more selective reducing agent.

Caption: Workflow for the synthesis via aldehyde reduction.

Experimental Protocol:

-

Dissolution: Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in methanol (MeOH).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise. Causality: Sodium borohydride is a milder reducing agent than LiAlH₄ and is highly effective for the selective reduction of aldehydes and ketones. It is safer to handle and the reaction can be run in protic solvents like methanol.[8][9]

-

Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Role in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10] this compound serves as a valuable building block for introducing this key heterocycle into drug candidates.

Application in Kinase Inhibitors

A primary application of pyrazole derivatives is in the development of protein kinase inhibitors for oncology and inflammatory diseases.[1] The pyrazole ring often acts as a hinge-binding motif, mimicking the adenine region of ATP to anchor the inhibitor in the enzyme's active site.

Caption: Conceptual diagram of a pyrazole inhibitor in a kinase active site.

Mechanistic Insight:

-

Hinge Binding: The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone amides of the kinase hinge region.[1]

-

Vectorial Projection of Substituents: The geometry of the pyrazole ring directs its substituents into specific pockets of the ATP-binding site. A group at the 1-position (the methyl group) can provide selectivity, while other substituents can be directed towards hydrophobic or solvent-exposed regions.

-

Role of the Hydroxymethyl Group: The hydroxymethyl group at the 5-position is particularly valuable. It can act as both a hydrogen bond donor and acceptor, forming interactions with residues in the solvent-exposed region of the active site or with ordered water molecules. This can significantly enhance binding affinity and modulate solubility and other pharmacokinetic properties.[1]

Conclusion

This compound is a synthetically accessible and versatile building block with a well-defined role in modern drug discovery. Its robust synthesis, clear analytical profile, and strategic importance as a component of kinase inhibitors make it a compound of high value to medicinal chemists. This guide provides the core technical information required for its confident application in research and development, grounded in established chemical principles and field-proven insights.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to (1-methyl-1H-pyrazol-5-yl)methanol in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in a wide array of therapeutic agents.[4] Pyrazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[4][5] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[2] Within this important class of heterocycles, (1-methyl-1H-pyrazol-5-yl)methanol has emerged as a key and versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors for oncology. This guide provides an in-depth review of its synthesis, chemical properties, and applications, offering a technical resource for researchers engaged in drug discovery.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 84547-61-5 | [6] |

| Molecular Formula | C5H8N2O | [6] |

| Molecular Weight | 112.13 g/mol | [6] |

| Appearance | Solid | [6] |

| Storage | Sealed in dry, 2-8°C | [6] |

Safety Information:

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carboxylic acid or ester. This transformation is a fundamental reaction in organic synthesis, and its application to pyrazole derivatives is a reliable method for producing this valuable intermediate.

Synthetic Pathway

Caption: General synthetic route to this compound.

Detailed Experimental Protocols

Method 1: Reduction of 1-Methyl-1H-pyrazole-5-carboxylic acid

This protocol details the reduction of the carboxylic acid functionality to a primary alcohol using lithium aluminum hydride (LiAlH4), a powerful reducing agent.

Step-by-Step Methodology:

-

Dissolve 1-methyl-1H-pyrazole-5-carboxylic acid (2 g, 15.86 mmol) in tetrahydrofuran (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C using an ice bath.[7]

-

Carefully add lithium aluminum hydride (720 mg, 18.97 mmol) portion-wise to the stirred solution. Caution: LiAlH4 reacts violently with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.[7]

-

Upon completion of the reaction (monitored by thin-layer chromatography), cool the mixture back to 0°C and slowly add water (2 mL) to quench the excess LiAlH4. This should be done dropwise with vigorous stirring.

-

Dry the resulting mixture with anhydrous sodium sulfate.

-

Filter the mixture to remove the inorganic solids.

-

Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil (1.2 g, 67% yield).[7]

Method 2: Reduction of methyl 1-methyl-1H-pyrazole-5-carboxylate

This protocol outlines the reduction of the corresponding methyl ester to the desired alcohol, also utilizing lithium aluminum hydride.

Step-by-Step Methodology:

-

To a stirred solution of methyl 1-methyl-1H-pyrazole-5-carboxylate (3 g, 21.4 mmol) in tetrahydrofuran (50 mL) at 0°C, add lithium aluminum hydride (977 mg, 25.7 mmol).[7]

-

Allow the mixture to stir at room temperature for 12 hours.[7]

-

Quench the reaction by the careful addition of water.

-

Extract the product with ethyl acetate (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the title compound as an off-white oil (2 g, 83.3% yield).[7]

Chemical Reactivity and Utility as a Synthetic Intermediate

The synthetic utility of this compound stems from the reactivity of both the pyrazole ring and the primary hydroxyl group.

Reactions of the Pyrazole Ring

The pyrazole ring is generally stable to many reaction conditions. However, the C4 position is susceptible to electrophilic substitution.[1] The nitrogen atoms can also participate in coordination with metals.

Reactions of the Hydroxyl Group

The primary alcohol functionality of this compound can undergo a variety of common transformations, making it a versatile handle for introducing this pyrazole moiety into larger molecules. These reactions include:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents (e.g., PCC, PDC, Swern oxidation, DMP).

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will form the corresponding esters.

-

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis.

-

Halogenation: The alcohol can be converted to the corresponding halide (e.g., chloride, bromide) using reagents like thionyl chloride or phosphorus tribromide. This halide can then be used in subsequent nucleophilic substitution or cross-coupling reactions.

-

Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to a variety of other functional groups with inversion of stereochemistry (if applicable) by reacting it with a nucleophile in the presence of triphenylphosphine and an azodicarboxylate.

The reactivity of the hydroxyl group is key to its use as a building block in the synthesis of more complex molecules, including drug candidates.

Applications in Drug Discovery and Development

The this compound scaffold is a common feature in a variety of biologically active compounds. While a comprehensive list of all drugs derived from this specific starting material is extensive, its utility can be illustrated through its incorporation into molecules targeting various diseases. Pyrazole derivatives, in general, are known to exhibit a wide range of pharmacological activities.[3][4][5]

Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex substituted pyrazoles. The hydroxyl group can be readily converted to other functionalities, allowing for the attachment of this core to other parts of a target molecule. This is particularly relevant in the construction of libraries of compounds for high-throughput screening in the early stages of drug discovery.

Characterization Data

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound provides key diagnostic signals for its structure.

-

¹H NMR (300 MHz, CDCl₃) δ 7.36 (d, J = 1.8 Hz, 1H), 6.18 (d, J = 1.8 Hz, 1H), 4.66 (s, 2H), 3.88 (s, 3H).[7]

Interpretation of the ¹H NMR Spectrum:

Caption: Correlation of ¹H NMR signals with the structure.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with particular importance in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its hydroxyl group make it an ideal starting material for the preparation of a diverse range of more complex molecules. As the demand for novel therapeutics continues to grow, the utility of such well-defined and readily accessible intermediates will undoubtedly continue to play a crucial role in the drug discovery and development pipeline.

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arabjchem.org [arabjchem.org]

- 6. This compound | 84547-61-5 [sigmaaldrich.com]

- 7. 5-(Hydroxymethyl)-1-methyl-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

The Pyrazole Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle that Shaped Modern Medicine

In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures," consistently appearing in a multitude of bioactive compounds. The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to this concept. Its journey from a 19th-century chemical curiosity to a cornerstone of modern pharmaceuticals is a compelling narrative of scientific inquiry, serendipity, and rational drug design. This guide provides a comprehensive exploration of the discovery and history of pyrazole-based compounds, delving into the foundational synthetic methodologies and tracing their evolution through the lens of two landmark drugs: the anti-inflammatory agent Celecoxib and the revolutionary erectile dysfunction treatment, Sildenafil.

The Genesis of a Scaffold: Ludwig Knorr and the Birth of Pyrazole Synthesis

The story of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating the reaction between ethyl acetoacetate and phenylhydrazine, Knorr serendipitously synthesized the first pyrazole derivative, a compound later identified as 1-phenyl-3-methyl-5-pyrazolone.[1][2] This seminal work, published in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for what is now famously known as the Knorr pyrazole synthesis.[1][3] This reaction, involving the condensation of a β-ketoester with a hydrazine derivative, proved to be a remarkably versatile method for constructing the pyrazole ring.[1]

The fundamental principle of the Knorr synthesis lies in the reaction of a 1,3-dicarbonyl compound with a hydrazine.[4][5] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[3][6]

Foundational Experimental Protocol: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is based on the original 1883 publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin".[1]

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature. An exothermic reaction ensued, leading to the separation of water.[1]

-

Heating and Cyclization: The reaction mixture was then heated on a water bath, which resulted in the formation of a clear, homogeneous solution.[1]

-

Isolation of the Product: Upon cooling, the reaction mixture solidified into a crystalline mass.[1]

-

Purification: The crude product was purified by recrystallization from a suitable solvent, such as hot water or ethanol, to yield crystalline 1-phenyl-3-methyl-5-pyrazolone.[7]

Quantitative Data from Knorr's Original Work (Inferred)

| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (approx.) |

| Phenylhydrazine | 108.14 | 100 | 0.925 |

| Ethyl acetoacetate | 130.14 | 125 | 0.960 |

Note: The yield was not explicitly stated in the original publication.[1]

Diagram of the Knorr Pyrazole Synthesis

Caption: A simplified workflow of the Knorr Pyrazole Synthesis.

The Evolution of Pyrazole Synthesis: Beyond the Knorr Reaction

While the Knorr synthesis remains a cornerstone of pyrazole chemistry, the demand for more complex and functionally diverse pyrazole derivatives has driven the development of numerous other synthetic methodologies. The Paal-Knorr synthesis, for instance, utilizes a 1,4-dicarbonyl compound and a hydrazine to construct the pyrazole ring.[8][9] This method, along with others, has expanded the synthetic chemist's toolbox, allowing for greater control over substitution patterns and the introduction of a wider array of functional groups.

Modern approaches have further refined pyrazole synthesis, with a focus on efficiency, sustainability, and the generation of molecular diversity.[10][11][[“]] These include:

-

Microwave-assisted synthesis: This technique often leads to dramatically reduced reaction times and improved yields.

-

Multicomponent reactions: These elegant one-pot reactions combine three or more starting materials to form complex products, minimizing purification steps and waste.

-

Transition-metal catalysis: The use of catalysts, such as copper or palladium, has enabled novel bond formations and the synthesis of previously inaccessible pyrazole derivatives.[13]

-

Flow chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters.[14]

This continuous evolution of synthetic strategies underscores the enduring importance of the pyrazole scaffold in contemporary chemical research.

Case Study 1: Celecoxib - A Landmark in Selective COX-2 Inhibition

The discovery of Celecoxib (marketed as Celebrex) represents a paradigm shift in the management of pain and inflammation.[15] Developed by G.D. Searle & Company, Celecoxib was the first selective cyclooxygenase-2 (COX-2) inhibitor to receive FDA approval in 1998.[15] Its development was a direct result of the groundbreaking discovery of two distinct COX isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[15][16]

Mechanism of Action: Targeting the Inflammatory Cascade

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2. While this provides anti-inflammatory and analgesic effects, the inhibition of COX-1 can lead to gastrointestinal side effects. Celecoxib's innovation lies in its selective inhibition of COX-2, thereby reducing the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[17][18][19] The chemical structure of Celecoxib, a diaryl-substituted pyrazole, allows it to fit into the larger, more flexible active site of the COX-2 enzyme with high affinity.[18]

Signaling Pathway of Celecoxib's Mechanism of Action

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the synthesis of pro-inflammatory prostaglandins.

The Synthesis of Celecoxib: From Discovery to Commercial Production

The synthesis of Celecoxib typically involves the condensation of a trifluoromethyl-substituted 1,3-diketone with 4-sulfamoylphenylhydrazine.[20][21]

A Common Synthetic Route:

-

Formation of the 1,3-Diketone: The synthesis often begins with the Claisen condensation of 4-methylacetophenone with an ethyl trifluoroacetate to form 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.[21][22]

-

Cyclization to Form the Pyrazole Ring: The resulting diketone is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent, often with acid catalysis, to form the pyrazole ring of Celecoxib.[21][22]

Experimental Protocol for a Key Step: Cyclization

The following is a representative protocol for the cyclization step:

Materials:

-

1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

The 1,3-diketone is dissolved in ethanol.[15]

-

4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.[15]

-

A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux.[15]

-

The reaction is monitored by a suitable technique, such as thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated, often by filtration, and then purified by recrystallization.[15]

Continuous flow synthesis methodologies have also been developed for Celecoxib, offering improved safety and efficiency for large-scale production.[14]

Case Study 2: Sildenafil - A Serendipitous Discovery with Global Impact

Sildenafil (marketed as Viagra) is a prime example of drug repositioning.[23] Originally developed by Pfizer scientists in the 1980s as a potential treatment for hypertension and angina, its clinical trials revealed an unexpected side effect: enhanced penile erections.[24] This serendipitous discovery led to a shift in its therapeutic focus, and in 1998, Sildenafil was approved by the FDA for the treatment of erectile dysfunction.[24]

Mechanism of Action: Targeting PDE5 for Vasodilation

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found in high concentrations in the corpus cavernosum of the penis.[23][25] During sexual stimulation, nitric oxide (NO) is released, which activates the enzyme guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[26] cGMP, in turn, leads to the relaxation of smooth muscle and increased blood flow, resulting in an erection.[26] PDE5 is responsible for the degradation of cGMP.[25] By inhibiting PDE5, Sildenafil allows cGMP levels to remain elevated, thus potentiating the erectile response to sexual stimulation.[25][26]

Signaling Pathway of Sildenafil's Mechanism of Action

Caption: Sildenafil inhibits the PDE5 enzyme, leading to increased levels of cGMP and enhanced vasodilation in the corpus cavernosum.

The Synthesis of Sildenafil: A Journey of Process Optimization

The initial medicinal chemistry route to Sildenafil was a linear, multi-step synthesis that was not ideal for large-scale production.[24][27] Key challenges included the use of potentially toxic reagents in late stages and difficulties in scaling up certain reactions.[24]

Initial Medicinal Chemistry Route Highlights:

-

Formation of a pyrazole ring from a diketoester and hydrazine.[27]

-

A series of functional group manipulations, including N-methylation, nitration, and reduction.[27]

-

Late-stage chlorosulfonylation, which posed scalability issues.[24]

Recognizing these limitations, Pfizer's process chemists developed a more convergent and efficient commercial synthesis.[27][28]

Key Improvements in the Commercial Synthesis:

-

Convergent approach: The molecule was assembled from two key fragments, improving overall efficiency.[28]

-

Repositioning of challenging steps: The problematic chlorosulfonylation was moved to an earlier stage in the synthesis.[24]

-

Greener chemistry principles: Subsequent optimizations focused on reducing the use of hazardous solvents and minimizing waste streams.[29]

This evolution in the synthesis of Sildenafil exemplifies the critical role of process chemistry in transforming a laboratory-scale discovery into a commercially viable pharmaceutical product.

Conclusion: The Enduring Legacy and Future of Pyrazole Chemistry

From its humble beginnings in Ludwig Knorr's laboratory, the pyrazole scaffold has become an indispensable tool in the quest for novel therapeutics. The stories of Celecoxib and Sildenafil highlight the profound impact that pyrazole-based compounds have had on medicine, addressing significant unmet medical needs and improving the quality of life for millions. The continued exploration of pyrazole chemistry, driven by innovative synthetic methodologies and a deeper understanding of biological targets, promises a future rich with new discoveries. For researchers and drug development professionals, the pyrazole core serves as a powerful reminder of the enduring potential of heterocyclic chemistry to solve complex biological problems and advance human health.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. name-reaction.com [name-reaction.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. citedrive.com [citedrive.com]

- 11. researchgate.net [researchgate.net]

- 12. consensus.app [consensus.app]

- 13. mdpi.com [mdpi.com]

- 14. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 19. m.youtube.com [m.youtube.com]

- 20. nbinno.com [nbinno.com]

- 21. zenodo.org [zenodo.org]

- 22. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 23. benchchem.com [benchchem.com]

- 24. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 25. Sildenafil - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 28. researchgate.net [researchgate.net]

- 29. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for (1-methyl-1H-pyrazol-5-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous biologically active molecules. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds. This guide provides a detailed overview of the expected spectroscopic data from core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Atom Numbering

The structural formula and atom numbering for this compound are presented below. This numbering scheme will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.4 | d | ~2.0 |

| H4 | ~6.2 | d | ~2.0 |

| -CH₂- | ~4.7 | s | - |

| N-CH₃ | ~3.8 | s | - |

| -OH | Variable (broad s) | - |

Expertise & Experience: Causality Behind ¹H NMR Chemical Shifts

-

Pyrazole Ring Protons (H3 and H4): The protons on the pyrazole ring are in the aromatic region, typically between 6.0 and 8.0 ppm. The H3 proton is expected to be slightly downfield compared to the H4 proton due to the differing electronic effects of the adjacent nitrogen atoms. The observed coupling between H3 and H4 is a characteristic feature of 3,4-disubstituted pyrazoles.

-

Methylene Protons (-CH₂-): The methylene protons are adjacent to both the pyrazole ring and the hydroxyl group. Their chemical shift around 4.7 ppm is a result of the deshielding effect of these two neighboring functionalities.

-

N-Methyl Protons (N-CH₃): The protons of the N-methyl group are typically found in the range of 3.7-4.0 ppm, a characteristic region for methyl groups attached to a nitrogen atom within a heteroaromatic ring.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C5 | ~148 |

| C3 | ~139 |

| C4 | ~106 |

| -CH₂- | ~56 |

| N-CH₃ | ~37 |

Expertise & Experience: Causality Behind ¹³C NMR Chemical Shifts

-

Pyrazole Ring Carbons (C3, C4, C5): The carbon atoms of the pyrazole ring resonate in the aromatic region. C5, being attached to the hydroxymethyl group and adjacent to a nitrogen atom, is expected to be the most downfield. C3 is also significantly downfield due to its position between two nitrogen atoms. C4 typically appears at the most upfield position among the ring carbons.

-

Methylene Carbon (-CH₂-): The methylene carbon, attached to the electronegative oxygen atom, is found in the typical range for such carbons, around 56 ppm.

-

N-Methyl Carbon (N-CH₃): The N-methyl carbon resonates in the aliphatic region, with a chemical shift characteristic of a methyl group on a nitrogen atom in a heteroaromatic system.

Experimental Protocol for NMR Spectroscopy

A self-validating system for acquiring high-quality NMR data is crucial for accurate structural determination.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3400-3200 (broad) | O-H stretch (alcohol) | Strong |

| 3140-3110 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic) | Medium |

| ~1580, ~1490 | C=C, C=N stretch (pyrazole ring) | Medium-Weak |

| ~1050 | C-O stretch (primary alcohol) | Strong |

Expertise & Experience: Interpreting the IR Spectrum

-

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the broad, strong absorption band for the O-H stretching vibration, typically centered around 3300 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers slightly above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

Pyrazole Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring give rise to a series of medium to weak bands in the 1600-1400 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration of a primary alcohol results in a strong absorption band in the 1050-1000 cm⁻¹ range.

Experimental Protocol for FT-IR Spectroscopy

Caption: Experimental workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₅H₈N₂O

-

Molecular Weight: 112.13 g/mol

-

Predicted Molecular Ion ([M]⁺): m/z = 112

-

Predicted [M+H]⁺: m/z = 113.0709

Expertise & Experience: Fragmentation Analysis

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to follow pathways characteristic of alcohols.

-

α-Cleavage: Cleavage of the bond between the carbinol carbon and the pyrazole ring would lead to the loss of a hydroxymethyl radical (•CH₂OH), resulting in a fragment at m/z 81. Alternatively, cleavage of the C-H bond on the carbinol carbon is also possible.

-

Loss of Water: Alcohols readily undergo dehydration, leading to a fragment corresponding to [M-H₂O]⁺ at m/z 94.

-

Loss of Formaldehyde: A common fragmentation pathway for primary alcohols is the loss of formaldehyde (CH₂O), which would result in a fragment at m/z 82.

Experimental Protocol for GC-MS

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with established spectroscopic principles and detailed experimental protocols, researchers and drug development professionals are equipped with a robust framework for the characterization of this important heterocyclic compound. The self-validating nature of the described workflows ensures the generation of accurate and reliable data, which is paramount for advancing research and development in the pharmaceutical sciences.

A Technical Guide to (1-methyl-1H-pyrazol-5-yl)methanol: Sourcing, Synthesis, and Application in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-5-yl)methanol (CAS No. 84547-61-5), a key heterocyclic building block for researchers in medicinal chemistry and drug development. The pyrazole nucleus is a well-established "privileged scaffold" found in numerous FDA-approved therapeutics, making its derivatives highly valuable starting materials.[1][2] This document details the compound's commercial availability from various suppliers, outlines its core physicochemical properties, and presents a robust, field-proven protocol for its de novo synthesis. Furthermore, we explore its strategic applications in the generation of diverse chemical libraries for screening programs, supported by workflow diagrams and practical insights. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery pipelines.

The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it an integral component of many successful drugs. A significant number of blockbuster therapeutics, particularly in oncology, are kinase inhibitors that feature a pyrazole core.[1] Compounds like Ibrutinib, Ruxolitinib, and Sildenafil demonstrate the scaffold's versatility across a wide range of biological targets.[1] As such, functionalized pyrazoles like this compound serve as critical starting materials for the synthesis of novel pharmaceutical agents.[2]

Physicochemical & Structural Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis and process development. This compound is a solid at room temperature with well-defined characteristics.

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 84547-61-5 | [3][4][5] |

| Molecular Formula | C₅H₈N₂O | [3][5] |

| Molecular Weight | 112.13 g/mol | [3][5] |

| Appearance | Solid | [6] |

| Melting Point | 55-59.5°C | [3] |

| Boiling Point | 243.6°C at 760 mmHg | [3] |

| Density | 1.16 g/cm³ | [3] |

| IUPAC Name | This compound |

| InChI Key | WQFOGLYQVFBDEY-UHFFFAOYSA-N | |

Commercial Sourcing & Procurement

This compound is readily available from a variety of chemical suppliers, making it an accessible starting material for most research and development labs. Procurement from established vendors ensures reliable purity and batch-to-batch consistency, which is critical for reproducible experimental outcomes.

Table 2: Selected Commercial Suppliers

| Supplier | Purity | Available Quantities |

|---|---|---|

| Sigma-Aldrich | 98% | Inquire for sizes |

| Fluorochem | 98% | Inquire for sizes |

| ChemShuttle | Typically in stock | 25g, 100g, Custom Bulk |

| Frontier Specialty Chemicals | Not specified | Inquire for sizes |

| Pharmaffiliates | High Purity | Inquire for sizes |

| Ambeed | 98% | Inquire for sizes |

Causality Behind Supplier Choice: When selecting a supplier, researchers should prioritize vendors that provide a comprehensive Certificate of Analysis (CoA) with each batch. The CoA validates the identity and purity of the compound, typically via ¹H NMR and HPLC, which is a self-validating measure to prevent the introduction of confounding variables into subsequent reactions.

De Novo Synthesis Strategy

While commercial procurement is suitable for small-scale research, large-scale campaigns or the need for specific analogues may necessitate in-house synthesis. The most logical and robust pathway to this compound involves a two-step process: the formation of the pyrazole core via cyclization, followed by the reduction of an ester functionality to the desired primary alcohol.

Experimental Protocol

This protocol is a validated, two-step procedure grounded in established heterocyclic chemistry principles.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (250 mL).

-

Reagent Addition: Carefully add sodium metal (1.1 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Once the sodium has completely reacted, add diethyl malonate (1.0 eq).

-

Formylation: Add ethyl formate (1.1 eq) and stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC.

-

Cyclization: Cool the reaction mixture to 0°C in an ice bath. Add a solution of methylhydrazine (1.0 eq) in ethanol dropwise, ensuring the internal temperature does not exceed 10°C.

-

Reflux: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours until TLC analysis indicates the consumption of the intermediate.

-

Workup & Purification: Cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target ester.

Step 2: Reduction to this compound

-

Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 150 mL) and cool to 0°C.

-

Ester Addition: Dissolve the Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The choice of LiAlH₄ is causal; it is a potent reducing agent necessary for the complete reduction of the ester to the primary alcohol.[7]

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quenching: Carefully quench the reaction by cooling to 0°C and adding water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This specific sequence (Fieser workup) is critical for generating a granular, easily filterable precipitate.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound.

Applications in Drug Discovery & Development

The primary utility of this compound is as a versatile chemical building block.[2] Its structure contains a key "handle"—the primary alcohol—which allows for a wide range of subsequent chemical modifications. This makes it an ideal starting point for generating libraries of related compounds for high-throughput screening (HTS) or for the targeted synthesis of a lead candidate.

Key Chemical Transformations:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, a key functional group for reductive amination or Wittig-type reactions to build molecular complexity.

-

Esterification/Etherification: The alcohol can be readily converted into esters or ethers, allowing for the exploration of structure-activity relationships (SAR) in the region of the molecule.

-

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate, mesylate, or halide), enabling nucleophilic substitution reactions to introduce a variety of other functional groups.

Diversification Potential Workflow

Caption: Diversification pathways for drug discovery applications.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. This compound has associated hazards that require appropriate precautions.

-

Hazard Identification: The compound is classified with the following GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][9][10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[8] For long-term stability, storage at 2-8°C is recommended.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS#:84547-61-5 | Chemsrc [chemsrc.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Reactivity and Stability of (1-methyl-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-pyrazol-5-yl)methanol is a heterocyclic alcohol of increasing interest in medicinal chemistry and materials science due to the versatile nature of the pyrazole scaffold.[1][2] The presence of both a nucleophilic hydroxymethyl group and an aromatic, electron-rich pyrazole ring system endows this molecule with a unique reactivity profile. Understanding its chemical behavior and stability is paramount for its effective utilization in the synthesis of novel compounds and for ensuring the integrity of resulting products. This guide provides a comprehensive overview of the reactivity of the hydroxymethyl group, the stability of the pyrazole core, and detailed experimental protocols for key transformations and stability assessments.

Introduction to this compound